Acth (1-4)

Description

Properties

IUPAC Name |

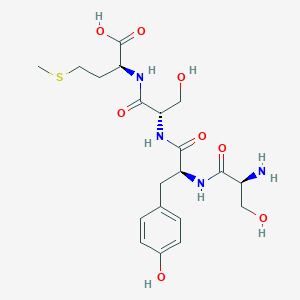

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O8S/c1-33-7-6-14(20(31)32)22-19(30)16(10-26)24-18(29)15(23-17(28)13(21)9-25)8-11-2-4-12(27)5-3-11/h2-5,13-16,25-27H,6-10,21H2,1H3,(H,22,30)(H,23,28)(H,24,29)(H,31,32)/t13-,14-,15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYVWTFUSMUWHM-VGWMRTNUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview of Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the predominant method for producing short peptides like ACTH (1-4). This approach involves sequential coupling of amino acids to a resin-bound chain, enabling high yields and scalability. The process begins with anchoring the C-terminal amino acid (methionine in ACTH 1-4) to a resin, followed by iterative deprotection and coupling steps.

Resin Selection and Activation

Polystyrene-based resins functionalized with Wang or Rink amide linkers are commonly used for SPPS. For ACTH (1-4), the methionine residue is typically attached via a acid-labile linker, allowing cleavage with trifluoroacetic acid (TFA). Activation of the carboxyl group for coupling is achieved using reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or oxyma pure, which minimize racemization.

Coupling and Deprotection

Each amino acid is coupled in the order Ser-Tyr-Ser-Met (positions 1–4). Fmoc (fluorenylmethyloxycarbonyl) chemistry is preferred for temporary α-amino protection due to its orthogonality and mild deprotection conditions (20% piperidine in dimethylformamide). Side-chain protecting groups (e.g., tert-butyl for serine and tyrosine) remain intact until global deprotection. Coupling efficiency is monitored via Kaiser tests or spectrophotometric methods.

Table 1: Synthetic Parameters for ACTH (1-4) SPPS

Purification of ACTH (1-4)

Crude Peptide Isolation

After cleavage from the resin, the crude peptide is precipitated in cold diethyl ether and lyophilized. Initial purification involves dissolving the product in aqueous acetic acid (0.1–1 M) and filtering to remove insoluble impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for purifying ACTH (1-4). A C18 column with a gradient of acetonitrile (10–40%) in 0.1% TFA achieves baseline separation of the target peptide from deletion sequences and truncated byproducts.

Table 2: HPLC Conditions for ACTH (1-4) Purification

Lyophilization and Stability

Purified ACTH (1-4) is lyophilized with stabilizers like mannitol (2.5 mg/ampoule) or human serum albumin (0.5 mg/ampoule) to prevent aggregation. Long-term storage at –20°C in airtight vials preserves integrity, with <5% degradation over 12 months.

Analytical Characterization

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of ACTH (1-4). The theoretical mass (487.5 Da) matches observed values within 0.1% error.

Amino Acid Analysis (AAA)

Hydrolysis of ACTH (1-4) in 6 M HCl (110°C, 24 hours) followed by HPLC quantitation verifies the molar ratios of serine (2), tyrosine (1), and methionine (1). Recovery rates exceed 95% for all residues.

Circular Dichroism (CD) Spectroscopy

CD spectra in phosphate buffer (pH 7.4) reveal a random coil conformation, consistent with the absence of stabilizing secondary structures in short peptides.

Comparative Analysis of Synthesis Methods

SPPS vs. Solution-Phase Synthesis

While SPPS dominates for peptides under 20 residues, solution-phase synthesis has been explored for ACTH fragments. However, SPPS offers superior yields (85–92% vs. 60–75%) and lower epimerization rates (<1% vs. 5–10%).

Cost and Scalability

SPPS costs approximately $120 per gram for ACTH (1-4) at research scale, driven by resin and reagent expenses. Industrial-scale production reduces costs to $40–60/g through bulk purchasing and automated synthesizers.

Challenges and Innovations

Chemical Reactions Analysis

Oxidation of Methionine

The methionine residue at position 4 is prone to oxidation, forming methionine sulfoxide or sulfone under oxidative conditions. This reactivity is critical during storage and handling, necessitating reducing agents or inert atmospheres to preserve integrity .

Derivatization for Analytical Detection

In mass spectrometry (MS)-based workflows, ACTH (1-4) undergoes derivatization to enhance ionization efficiency. For example:

-

Formic acid dissolution : Used in LC-MS protocols to stabilize the peptide and improve chromatographic separation .

-

Hydroxylamine hydrochloride treatment : Reacts with keto groups (not present in ACTH 1-4 but used in related steroid analyses), demonstrating the peptide’s compatibility with derivatization agents .

Chromatographic and Spectrometric Data

Functional Interactions

While ACTH (1-4) lacks intrinsic hormonal activity compared to full-length ACTH, its truncated structure has been utilized to study:

-

Receptor binding motifs : The N-terminal sequence (Ser-Tyr-Ser) may influence interactions with melanocortin receptors (MC1R–MC5R), though potency is significantly reduced compared to longer ACTH fragments .

-

Proteolytic resistance : Shorter peptides like ACTH (1-4) exhibit increased resistance to enzymatic cleavage in biological matrices .

Scientific Research Applications

Physiological Role and Mechanism of Action

ACTH (1-4) is known to influence various physiological processes primarily through its interaction with melanocortin receptors, particularly the melanocortin 2 receptor (MC2R). This interaction initiates a cascade of intracellular events that lead to cortisol production in the adrenal cortex. Recent studies have indicated that even small fragments of ACTH can exhibit biological activity, suggesting that ACTH (1-4) may play a role in modulating adrenal function and stress responses.

Diagnosis of Adrenal Disorders

ACTH stimulation tests are commonly used to evaluate adrenal function. The administration of synthetic ACTH (including fragments like ACTH (1-4)) can help differentiate between primary adrenal insufficiency and secondary causes related to pituitary dysfunction.

Case Study: Central Adrenal Insufficiency

A study compared low-dose ACTH stimulation tests with standard high-dose tests, indicating that lower doses could still effectively stimulate cortisol production in patients suspected of central adrenal insufficiency . This suggests that ACTH (1-4) could be useful in refining diagnostic protocols.

Treatment of Adrenal Insufficiency

ACTH (1-4) may serve as a therapeutic agent in conditions like Addison's disease or secondary adrenal insufficiency. By stimulating cortisol production directly, it can help manage symptoms associated with low cortisol levels.

Case Study: Familial Glucocorticoid Deficiency

In a rare case of familial glucocorticoid deficiency linked to mutations affecting ACTH signaling, treatment with synthetic ACTH showed improvement in cortisol levels, highlighting the potential for ACTH (1-4) in targeted therapies .

Research on Ectopic ACTH Syndrome

Ectopic production of ACTH can lead to Cushing's syndrome. Research has shown that measuring plasma levels of ACTH is crucial for diagnosing this condition. In cases where ectopic sources were identified, treatment strategies included surgical resection and pharmacological intervention, where ACTH fragments could potentially play a role .

Table 1: Summary of Clinical Studies Involving ACTH (1-4)

Future Directions and Research Opportunities

The unique properties of ACTH (1-4) open avenues for further research into its applications:

- Novel Therapeutics : Investigating the potential of ACTH (1-4) as a standalone therapeutic agent or in combination with other treatments for adrenal insufficiencies.

- Mechanistic Studies : Further elucidating the signaling pathways activated by ACTH (1-4) could provide insights into new targets for drug development.

- Broader Applications : Exploring its role in conditions beyond adrenal disorders, such as metabolic syndrome or obesity, where cortisol regulation is pivotal.

Mechanism of Action

The mechanism of action of Acth (1-4) depends on its interaction with specific molecular targets. The tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, while the serine residues can be phosphorylated, altering the peptide’s function. The methionine residue can undergo oxidation, affecting the peptide’s stability and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

ACTH (1-24)

ACTH (1-24), a synthetic analog (e.g., Cosyntropin), is the gold standard for adrenal function testing. Unlike ACTH (1-4), it contains the full bioactive sequence required for maximal cortisol stimulation. Key differences include:

- Stability : ACTH (1-4) maintains stability for up to 24 hours when centrifuged without plasma removal (Method B), whereas ACTH (1-24) requires stringent temperature control (-20°C) to prevent degradation .

- Diagnostic Efficacy: In insulin hypoglycemia tests, ACTH (1-24) induces prolonged cortisol responses detectable at 30-minute intervals, whereas ACTH (1-4) may require higher doses or repeated administration to achieve comparable stimulation .

- Clinical Use: ACTH (1-24) is FDA-approved for diagnosing adrenal insufficiency, while ACTH (1-4) remains investigational, primarily used in research settings to assess preanalytical variables in ACTH measurement .

Table 1: Stability and Diagnostic Performance of ACTH Fragments

| Parameter | ACTH (1-4) | ACTH (1-24) |

|---|---|---|

| Stability | 24 hours (Method B) | <12 hours at room temp |

| Cortisol Response | Moderate | Robust |

| Diagnostic Approval | Research use | FDA-approved |

Full-Length ACTH (1-39)

The endogenous ACTH (1-39) exhibits broader regulatory roles, including steroidogenesis and feedback inhibition via glucocorticoids. Key distinctions from ACTH (1-4):

- Bioactivity : ACTH (1-39) binds MC2R with higher affinity, producing sustained cortisol secretion, whereas ACTH (1-4) shows reduced receptor activation .

- Pathological Relevance: In ACTHomas (pituitary tumors), ACTH (1-39) overproduction drives hypercortisolism.

Functional and Structural Analogues

- Corticotropin-Releasing Hormone (CRH): Unlike ACTH fragments, CRH stimulates pituitary ACTH release.

- Tetracosactide (ACTH 1-24) : This analog’s longer sequence enables prolonged receptor interaction, whereas ACTH (1-4)’s shorter half-life limits its therapeutic utility .

Biological Activity

Adrenocorticotropic hormone (ACTH), particularly in its shorter form ACTH (1-4), plays a significant role in the endocrine system, primarily influencing the adrenal cortex to secrete glucocorticoids. This article provides a detailed overview of the biological activity of ACTH (1-4), including its mechanisms of action, clinical implications, and case studies.

ACTH is synthesized in the anterior pituitary gland and is crucial for stimulating cortisol production in the adrenal cortex. The mechanism involves several key steps:

- Receptor Activation : ACTH binds to the melanocortin 2 receptor (MC2R) on adrenal cortex cells. This receptor is a G protein-coupled receptor that activates adenylate cyclase, leading to increased cyclic AMP (cAMP) levels .

- Cholesterol Mobilization : The rise in cAMP activates protein kinase A (PKA), which enhances the expression and activity of the steroidogenic acute regulatory protein (StAR). StAR facilitates the transport of cholesterol into mitochondria, a critical step for steroidogenesis .

- Gene Expression : Chronic exposure to ACTH leads to increased transcription of genes encoding steroidogenic enzymes, thus promoting sustained cortisol production .

2. Biological Functions

ACTH (1-4) has several biological activities:

- Cortisol Regulation : It directly influences cortisol secretion, which plays a vital role in stress response, metabolism, and immune regulation .

- Circadian Rhythm : ACTH levels exhibit diurnal variation, peaking in the early morning and declining throughout the day. This rhythm is crucial for maintaining homeostasis and affects cortisol release patterns .

3. Clinical Implications

The biological activity of ACTH (1-4) has significant clinical implications, particularly in conditions like Cushing's syndrome and adrenal insufficiency.

Table 1: Summary of Clinical Cases Involving ACTH

| Case Number | Patient Age | Symptoms | ACTH Level (pmol/L) | Diagnosis |

|---|---|---|---|---|

| 1 | 28 | Acne, moon face, hypertension | 103 | ACTH-dependent Cushing’s syndrome |

| 2 | 31 | Fatigue, hyperpigmentation | Elevated | Ectopic ACTH syndrome |

| 3 | 31 | Cushingoid features | Markedly elevated | Cushing’s disease |

Case Study 1: Ectopic ACTH Syndrome

A 28-year-old male presented with symptoms of Cushing's syndrome including central obesity and hypertension. Laboratory tests revealed an elevated plasma ACTH level of 103 pmol/L. Imaging did not show a pituitary adenoma, suggesting ectopic production of ACTH from an adrenal source .

Case Study 2: Cushing’s Disease

In another instance, a patient exhibited severe hypercortisolism with elevated ACTH levels confirmed through dynamic testing. The patient underwent bilateral adrenalectomy, which resulted in normalization of ACTH levels post-surgery, indicating successful treatment .

5. Research Findings

Recent studies have highlighted various aspects of ACTH's biological activity:

- Steroidogenesis Modulation : Research indicates that both acute and chronic treatments with ACTH can significantly modulate gene expression related to steroid synthesis in adrenal cells .

- Mutations Impacting Function : Genetic studies have identified mutations in the MC2R gene that can lead to familial glucocorticoid deficiency, underscoring the importance of receptor functionality for proper hormonal regulation .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing ACTH (1-4) in vitro?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, followed by purification via reverse-phase HPLC and characterization using mass spectrometry (MS) and nuclear magnetic resonance (NMR). Ensure purity (>95%) via analytical HPLC and validate structural integrity with circular dichroism (CD) spectroscopy to confirm secondary structure . For novel compounds, provide detailed synthetic routes and purity data in the main manuscript, with raw spectral data in supplementary materials .

Q. What in vivo models are most appropriate for studying ACTH (1-4)’s bioactivity?

- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are widely used for assessing corticosterone release or behavioral responses. Dosage ranges (e.g., 0.1–10 µg/kg) should be optimized via pilot studies. Include control groups (e.g., saline/vehicle and full-length ACTH) to isolate fragment-specific effects. Measure endpoints like plasma cortisol levels or immunohistochemical markers of adrenal activation .

Q. How can researchers ensure reproducibility in ACTH (1-4) stability studies under varying physiological conditions?

- Methodological Answer : Conduct accelerated stability tests (e.g., pH 2–9, 37°C) with periodic sampling. Use LC-MS to monitor degradation products. Include buffer controls and triplicate runs to account for batch variability. Report degradation kinetics (e.g., half-life) and storage recommendations (e.g., lyophilized at -80°C) .

Advanced Research Questions

Q. How can contradictory data on ACTH (1-4)’s receptor-binding specificity be resolved?

- Methodological Answer : Perform comparative binding assays (e.g., surface plasmon resonance vs. radioligand displacement) using purified receptors (e.g., melanocortin receptors). Validate with siRNA knockdown models to confirm receptor dependency. Analyze discrepancies via statistical tools (e.g., ANOVA with post-hoc tests) and meta-analysis of published affinity constants .

Q. What statistical approaches are optimal for analyzing dose-response relationships in fragment-mediated signaling pathways?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic curves) to estimate EC₅₀ values. For multi-variable datasets (e.g., time-course cAMP assays), apply mixed-effects models. Include power analysis to justify sample sizes and mitigate Type II errors .

Q. How can researchers design experiments to explore novel non-canonical signaling mechanisms of ACTH (1-4)?

- Methodological Answer : Combine transcriptomic (RNA-seq) and proteomic (phospho-antibody arrays) profiling in receptor-knockout models. Use CRISPR-Cas9 libraries to screen for off-target pathways. Validate findings with functional assays (e.g., calcium imaging) and cross-reference with structural modeling of peptide-receptor interactions .

Data Contradiction and Validation

Q. What controls are critical when interpreting conflicting results in ACTH (1-4) bioactivity assays?

- Methodological Answer : Include (1) positive controls (full-length ACTH), (2) negative controls (scrambled peptide), (3) vehicle controls (e.g., DMSO), and (4) internal standards (e.g., spiked isotopically labeled peptide). Address batch-to-batch variability by repeating assays across independent preparations .

Q. How should researchers address reproducibility challenges in cross-laboratory studies of ACTH (1-4)?

- Methodological Answer : Share standardized protocols (e.g., ARRIVE guidelines) and reference materials (e.g., characterized peptide aliquots). Use interlaboratory comparisons (ILC) with blinded samples. Publish raw data and analysis scripts in open repositories to enable independent verification .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.